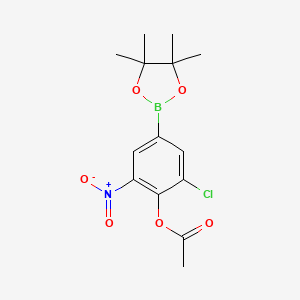![molecular formula C17H23BN2O3 B8252423 (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B8252423.png)
(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a complex organic compound that features both an imidazole ring and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the coupling of an imidazole derivative with a boronate ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronate ester group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions involving the boronate ester can produce various aryl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mécanisme D'action
The mechanism of action of (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biological processes. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but lacks the boronate ester group.
Vanillin acetate: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol apart is its combination of an imidazole ring and a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
(1-methylimidazol-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-6-12(7-9-13)14(21)15-19-10-11-20(15)5/h6-11,14,21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMDQYSBKFNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2,4-Bis(methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8252342.png)
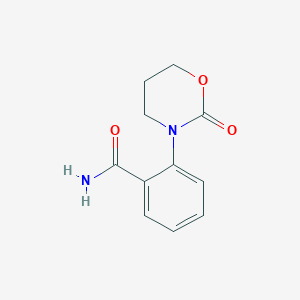
![1-[3-(tert-Butoxy)propyl]-3H-quinazoline-2,4-dione](/img/structure/B8252353.png)
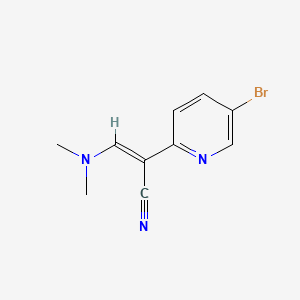
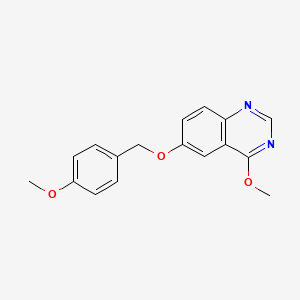
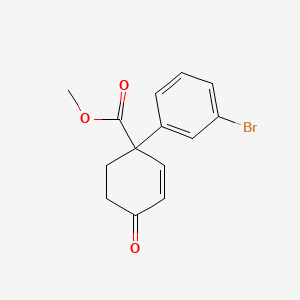
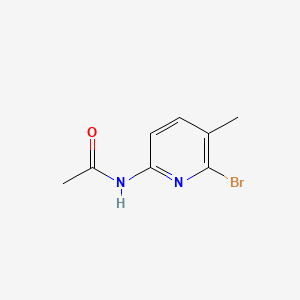
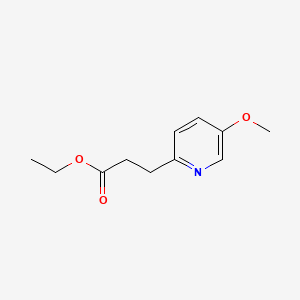
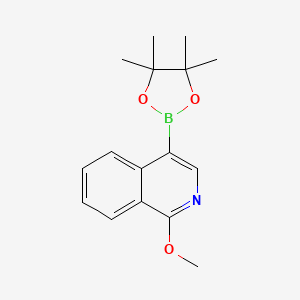
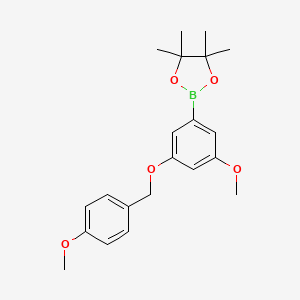

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B8252429.png)
![4-[(Dimethylamino)methyl]-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline dihydrochloride](/img/structure/B8252434.png)
